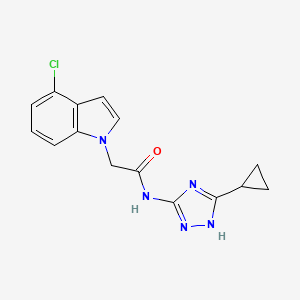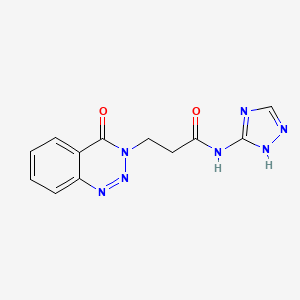![molecular formula C21H28N2O4 B12158433 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12158433.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that combines a pyrrolidine ring with a chromenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The starting material, 1-ethylpyrrolidine, is reacted with formaldehyde and a suitable amine to form the N-[(1-ethylpyrrolidin-2-yl)methyl] intermediate.
Chromenone Derivative Synthesis: The chromenone moiety is synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the pyrrolidine intermediate with the chromenone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated chromenone derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or neurodegenerative disorders, due to its ability to modulate specific molecular pathways.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals or pharmaceuticals.
作用机制
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. The chromenone moiety can interact with various signaling pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-[(1-methylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Uniqueness
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific combination of a pyrrolidine ring and a chromenone moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C21H28N2O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H28N2O4/c1-5-23-10-6-7-16(23)11-22-19(24)12-26-18-9-8-17-13(2)14(3)21(25)27-20(17)15(18)4/h8-9,16H,5-7,10-12H2,1-4H3,(H,22,24) |
InChI 键 |
RMRPFOMNONHARM-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158354.png)
![(5Z)-2-[(2-methylphenyl)amino]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12158373.png)
![N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12158380.png)
![2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12158381.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158387.png)

![1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide](/img/structure/B12158397.png)


![2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B12158420.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B12158425.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158434.png)

